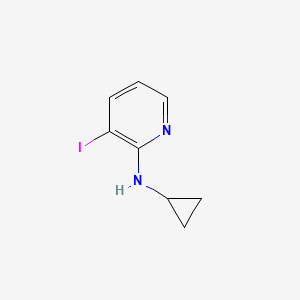

N-Cyclopropyl-3-iodopyridin-2-amine

Descripción general

Descripción

N-Cyclopropyl-3-iodopyridin-2-amine: is a heterocyclic compound with the molecular formula C8H9IN2 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an iodine atom at the third position of the pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-iodopyridin-2-amine typically involves the following steps:

- The reaction is usually carried out in the presence of a base, such as potassium carbonate , and a solvent, such as dimethylformamide .

- The reaction mixture is heated to a specific temperature, often around 80-100°C , for several hours to ensure complete conversion .

Cyclopropylamine: is reacted with 3-iodopyridine under suitable conditions to form the desired product.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: N-Cyclopropyl-3-iodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds .

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes .

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Cyclopropyl-3-iodopyridin-2-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, p38 mitogen-activated protein kinase (MAPK) inhibitors have shown promise in reducing tumor growth and inflammation associated with cancer .

Case Study:

A study demonstrated that derivatives of pyridinamine compounds, including N-cyclopropyl variants, exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in tumor microenvironments .

Neurological Disorders

Research has also highlighted the potential of this compound in treating neurodegenerative diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions like Alzheimer's disease, where neuroinflammation is a significant contributor to disease progression .

Data Table: Neuroprotective Effects of Pyridinamine Derivatives

| Compound | Target Disease | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Alzheimer's Disease | Inhibition of p38 MAPK | Moderate |

| Other Pyridinamine Derivatives | Multiple Myeloma | Cytokine modulation | High |

Photoredox Catalysis

This compound has been utilized in photoredox catalysis, a technique that leverages light to drive chemical reactions. Cyclopropylamines are particularly useful due to their unique reactivity under UV light, leading to the formation of nitrogen radical cations which can undergo subsequent reactions .

Case Study:

In a recent study, researchers employed this compound in a [3+2] cycloaddition reaction with olefins under visible light catalysis. The results showed high yields of cyclopentane derivatives, demonstrating the compound's utility in synthesizing complex organic molecules .

Synthesis of Biologically Active Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Data Table: Synthesis Pathways Using N-Cyclopropyl Compounds

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | This compound | Cyclopentane derivatives | 96 |

| Amination | N-Cyclopropyl derivatives | Fused indoline structures | 89 |

Mecanismo De Acción

The mechanism of action of N-Cyclopropyl-3-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- N-Cyclopropyl-3-chloropyridin-2-amine

- N-Cyclopropyl-3-bromopyridin-2-amine

- N-Cyclopropyl-3-fluoropyridin-2-amine

Comparison: N-Cyclopropyl-3-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs . The iodine atom makes it more suitable for certain types of chemical reactions, such as cross-coupling reactions, due to its larger size and higher reactivity .

Actividad Biológica

N-Cyclopropyl-3-iodopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, drawing on diverse sources of research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an iodine atom at the 3-position and a cyclopropyl group attached to the nitrogen atom. The presence of the iodine atom enhances its reactivity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H9IN2 |

| Molecular Weight | 232.07 g/mol |

| CAS Number | 1341486-98-3 |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor in various biochemical pathways.

The mechanism of action involves the compound's interaction with specific proteins or enzymes, particularly those involved in cellular signaling pathways. The iodine substitution is believed to enhance binding affinity to target receptors, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and the cyclopropyl group can significantly influence its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Iodine Substitution | Increases reactivity and binding affinity |

| Cyclopropyl Group | Enhances stability and selectivity towards targets |

Research Findings

Recent studies have utilized this compound as a probe in biological assays to investigate molecular interactions influenced by halogen substitution. The findings suggest that fluorine or iodine substitutions can modulate biological activity, providing insights into drug design strategies.

Propiedades

IUPAC Name |

N-cyclopropyl-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVVCOKJWFCGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653231 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-22-3 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.